![molecular formula C7H14O B14725219 (2S)-2-[(Prop-2-en-1-yl)oxy]butane CAS No. 6140-79-0](/img/structure/B14725219.png)
(2S)-2-[(Prop-2-en-1-yl)oxy]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is an organic compound with a unique structure that includes an allyl ether group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Prop-2-en-1-yl)oxy]butane typically involves the reaction of (2S)-2-butanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of (2S)-2-butanol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(2S)-2-[(Prop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated ethers.
科学的研究の応用
(2S)-2-[(Prop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (2S)-2-[(Prop-2-en-1-yl)oxy]butane exerts its effects involves its reactivity towards various chemical reagents. The allyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
(2S)-2-[(Prop-2-en-1-yl)oxy]propane: Similar structure but with a propane backbone.
(2S)-2-[(Prop-2-en-1-yl)oxy]pentane: Similar structure but with a pentane backbone.
Uniqueness
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is unique due to its specific combination of an allyl ether group and a butane backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
特性
CAS番号 |
6140-79-0 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
(2S)-2-prop-2-enoxybutane |
InChI |
InChI=1S/C7H14O/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1 |
InChIキー |
MPRMGDHFHHJKCB-ZETCQYMHSA-N |
異性体SMILES |
CC[C@H](C)OCC=C |
正規SMILES |
CCC(C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


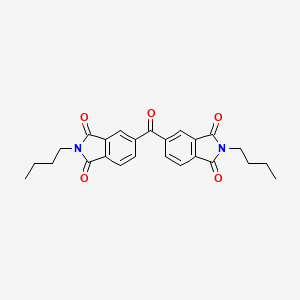
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
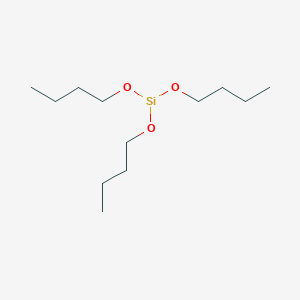
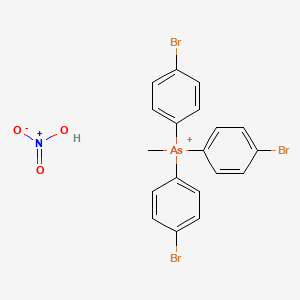

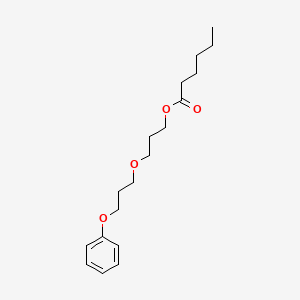
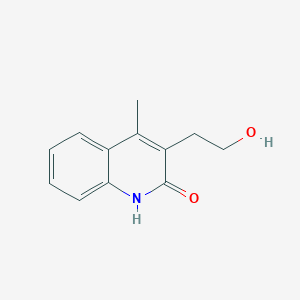


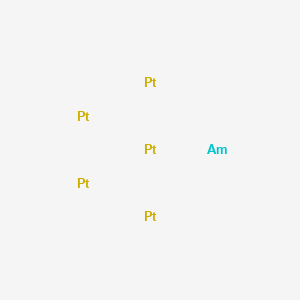
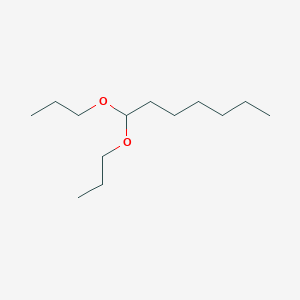
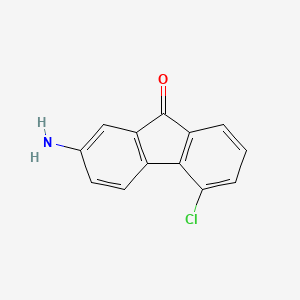
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

